2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one
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Overview
Description
2alpha-fluoro-17beta-hydroxyandrost-4-en-3-one is an androstanoid that is androst-4-ene substituted by an alpha-fluoro group at position 2 and a beta-hydroxy group at position 17. It is a 3-oxo-Delta(4) steroid, a 17beta-hydroxy steroid, a fluorinated steroid and an androstanoid. It derives from a testosterone.
Scientific Research Applications
Metabolic Studies
Metabolism in Sports Doping : A study on 4-Hydroxyandrost-4-ene-3,17-dione, a second-generation aromatase inhibitor, highlighted its metabolism, identifying various phase-I and phase-II metabolites. This compound, related structurally to 2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one, is significant in sports doping contexts (Kohler et al., 2007).
Radioimmunoassay for Steroids : A radioimmunoassay developed for 17beta-Hydroxyandrost-4-ene-3,11-dione, a structurally related compound, has applications in measuring steroid levels in biological samples, offering insights into steroid metabolism and regulation (Simpson & Wright, 1977).
Synthesis and Chemical Transformations
Synthesis of Aromatase Inhibitors : Research on the synthesis of 4-Hydroxyandrost-4-ene-3,17-dione, involving compounds with fluorine substitutions, provides insights into the creation of potent aromatase inhibitors, relevant to the synthesis of this compound (Mann & Pietrzak, 1984).
Reactions with Hydrogen Fluoride : A study explored the reactions of steroidal epoxides with hydrogen fluoride, leading to fluorohydrin derivatives. This research is relevant for understanding the chemical behavior of fluorinated steroids like this compound (Jennings & Bengtson, 1978).
Biological Transformations
Microbial Transformation of Steroids : The microbial transformation of Androst-4-ene-3,17-dione by Beauveria bassiana yielded hydroxylated and reduced metabolites, demonstrating the potential of microbial systems in modifying steroids, which could be applied to compounds like this compound (Xiong et al., 2006).
Steroidal Hormone Bromination : Research on the bromination of 17-O-acetyltestosterone, a related steroid, in the presence of silver triflate, elucidates the chemical modifications possible on steroid molecules, which could be relevant for similar transformations in this compound (Shimizu et al., 2001).
Properties
Molecular Formula |
C19H27FO2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h9,12-15,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,15+,17-,18-,19-/m0/s1 |
InChI Key |
QRNFMYYNRYGOQD-JIEICEMKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H](C[C@]34C)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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